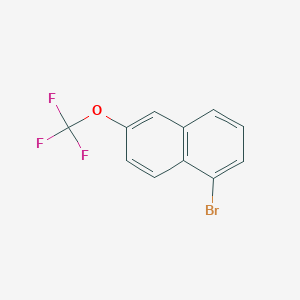

1-Bromo-6-trifluoromethoxy-naphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-6-trifluoromethoxy-naphthalene is an organic compound with the molecular formula C11H6BrF3O and a molecular weight of 291.06 g/mol . This compound is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to a naphthalene ring, making it a valuable intermediate in various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions: 1-Bromo-6-trifluoromethoxy-naphthalene can be synthesized through several methods, including:

Trifluoromethoxylation: The trifluoromethoxy group can be introduced using trifluoromethoxy reagents under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and trifluoromethoxylation processes, ensuring high yield and purity of the final product .

化学反応の分析

Substitution Reactions

The bromine atom in 1-bromo-6-trifluoromethoxy-naphthalene is susceptible to nucleophilic aromatic substitution (NAS) due to electron-deficient aromatic systems. The trifluoromethoxy group directs incoming nucleophiles to specific positions through its meta-directing effects.

Comparison of Substitution Reactions

Cross-Coupling Reactions

The bromine atom serves as a leaving group in metal-catalyzed coupling reactions, enabling the synthesis of biaryl or alkyl-aryl compounds.

Common Coupling Pathways

-

Suzuki-Miyaura Coupling :

Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives.-

Example : Coupling with phenylboronic acid yields 1-phenyl-6-trifluoromethoxy-naphthalene.

-

Conditions : Pd catalyst, K₂CO₃, toluene/ethanol (3:1), 80°C.

-

-

Heck Couduction :

Forms alkenylated products when reacted with alkenes.

Coupling Reaction Data

| Reaction Type | Catalysts/Reagents | Product | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aryl amines | 50–75% |

Reduction Reactions

The C-Br bond can be reduced to C-H using catalytic hydrogenation or metal-based reductants.

-

Hydrogenolysis :

H₂ gas with Pd/C catalyst converts the compound to 6-trifluoromethoxy-naphthalene .-

Conditions : 1–3 atm H₂, room temperature.

-

-

Metal Reduction :

LiAlH₄ or Zn/HCl may cleave the bromine atom.

Side Reactions and Stability

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C11H6BrF3

- Functional Groups : Bromine (Br) at the 1-position and trifluoromethoxy (-CF3O) at the 6-position of the naphthalene ring.

- Reactivity : The bromine atom allows for further functionalization through nucleophilic substitution reactions, while the trifluoromethoxy group enhances lipophilicity and metabolic stability.

Organic Synthesis

1-Bromo-6-trifluoromethoxy-naphthalene serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in:

- Pharmaceutical Development : The compound is utilized in the synthesis of biologically active molecules such as enzyme inhibitors and receptor modulators. Its derivatives have shown promise in drug discovery, particularly for targeting specific biological pathways.

- Agrochemicals : The compound's reactivity allows for the development of novel agrochemicals with enhanced efficacy and selectivity against pests.

Recent studies have explored the biological activities associated with this compound:

- Anticancer Potential : Research indicates that naphthalene derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant activity against MDA-MB-231 breast cancer cells, leading to apoptosis and cell cycle arrest.

- Mechanism of Action : The trifluoromethoxy group enhances hydrophobic interactions, improving binding affinity to target proteins or enzymes. This interaction may modulate cellular pathways, contributing to its potential therapeutic effects.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Specialty Chemicals : The compound is used in producing specialty chemicals and materials with tailored properties for specific industrial applications .

- Dyes and Pigments : Its ability to form stable complexes allows for its use in dye production, providing vibrant colors and enhanced stability under various conditions.

Case Study 1: Anticancer Activity

A study focused on naphthalene derivatives explored their anticancer activity against various cell lines. The findings suggested that compounds structurally similar to this compound exhibited significant cytotoxic effects, indicating potential therapeutic applications in cancer treatment.

Case Study 2: Synthesis of Complex Molecules

Research has demonstrated the utility of this compound as a precursor in synthesizing complex organic molecules through aryne routes. This method allows for efficient incorporation of trifluoromethoxy groups into larger molecular frameworks, enhancing their biological activity and stability .

作用機序

The mechanism of action of 1-Bromo-6-trifluoromethoxy-naphthalene involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group, facilitating substitution reactions, while the trifluoromethoxy group influences the electronic properties of the naphthalene ring, affecting its reactivity .

類似化合物との比較

- 1-Bromo-2-trifluoromethoxy-naphthalene

- 1-Bromo-4-trifluoromethoxy-naphthalene

- 1-Bromo-5-trifluoromethoxy-naphthalene

Uniqueness: 1-Bromo-6-trifluoromethoxy-naphthalene is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the naphthalene ring, which imparts distinct reactivity and properties compared to its isomers .

生物活性

1-Bromo-6-trifluoromethoxy-naphthalene is a chemical compound characterized by its unique molecular structure, which includes a bromine atom at the 1-position and a trifluoromethoxy group at the 6-position of the naphthalene core. Its molecular formula is C11H6BrF3O, with a molecular weight of approximately 275.07 g/mol. This compound is of interest in various fields, including organic electronics and pharmaceuticals, due to its potential biological activities.

The presence of the bromine and trifluoromethoxy groups significantly influences the compound's reactivity and biological properties. These functional groups can enhance lipophilicity, alter pharmacokinetics, and potentially lead to increased potency or selectivity in biological systems. The structural characteristics contribute to its interactions with nucleophiles or electrophiles, influencing reaction pathways and product formation.

Potential Biological Activities

- Antimicrobial Activity : Compounds containing bromine and trifluoromethyl groups have been linked to antimicrobial properties. Their ability to disrupt microbial membranes or inhibit essential enzymes might be relevant for therapeutic applications.

- Anticancer Activity : Similar naphthalene derivatives have shown cytotoxic effects against various cancer cell lines. For instance, studies on naphthalene-substituted triazole derivatives demonstrated significant anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction in breast cancer cells (MDA-MB-231) .

- Enzyme Modulation : The unique chemical structure may allow for interactions with specific enzymes, potentially modulating their activity and influencing metabolic pathways.

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells : A study evaluated the anticancer properties of naphthalene derivatives, highlighting that certain compounds exhibit significant cytotoxicity against MDA-MB-231 cells by inducing apoptosis and cell cycle arrest . While this compound has not been directly tested, its structural similarity to active compounds suggests it may possess similar properties.

- Synthesis and Reactivity Studies : Interaction studies indicate that compounds like this compound can participate in various chemical reactions, including electrophilic substitutions. These reactions may lead to the formation of derivatives with enhanced biological activities .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the potential biological activity of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-trifluoromethyl-naphthalene | C11H7BrF3 | Bromine at position 1, CF3 at position 4 |

| 2-Bromo-6-trifluoromethyl-naphthalene | C11H7BrF3 | Bromine at position 2, CF3 at position 6 |

| Trifluoromethyl-naphthalene | C11H7F3 | No bromine, only trifluoromethyl group |

These compounds share similar functional groups but differ in substitution patterns on the naphthalene ring, which can significantly influence their chemical reactivity and biological activity.

特性

IUPAC Name |

1-bromo-6-(trifluoromethoxy)naphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3O/c12-10-3-1-2-7-6-8(4-5-9(7)10)16-11(13,14)15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLOSYJDUQWBFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。